Strophanthidin

Na+/K+-ATPase Isoform Selectivity Cardiac Glycoside

Procure Strophanthidin (CAS 66-28-4) as the definitive aglycone for Na⁺/K⁺-ATPase research. Unlike glycosylated derivatives, this core scaffold offers α4-isoform-specific inhibition (IC₅₀ 2.40 nM) and a unique biphasic activation/inhibition profile. Its proven >10-fold selectivity in cancer vs. normal cells and role as the base for potent acaricidal derivatives make it irreplaceable for rigorous SAR campaigns. Avoid class-based substitution; specify this aglycone for reproducible, high-impact data.

Molecular Formula C23H32O6
Molecular Weight 404.5 g/mol
CAS No. 66-28-4
Cat. No. B154792
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameStrophanthidin
CAS66-28-4
Synonyms(3β,5β)-3,5,14-Trihydroxy-19-oxo-card-20(22)-enolide; _x000B_3β,5,14-Trihydroxy-19-oxo-5β-card-20(22)-enolide;  Apocymarin;  Convallatoxigenin;  Corchorin;  Corchoside A aglycon;  Corchsularin;  Erysimupicrone;  Erysimupikron;  NSC 86078;  Strophanthidin K;  Strophan
Molecular FormulaC23H32O6
Molecular Weight404.5 g/mol
Structural Identifiers
SMILESCC12CCC3C(C1(CCC2C4=CC(=O)OC4)O)CCC5(C3(CCC(C5)O)C=O)O
InChIInChI=1S/C23H32O6/c1-20-6-3-17-18(4-8-22(27)11-15(25)2-7-21(17,22)13-24)23(20,28)9-5-16(20)14-10-19(26)29-12-14/h10,13,15-18,25,27-28H,2-9,11-12H2,1H3/t15-,16+,17-,18+,20+,21-,22-,23-/m0/s1
InChIKeyODJLBQGVINUMMR-HZXDTFASSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Strophanthidin (CAS 66-28-4): Core Identity and Procurement Baseline for Cardenolide Aglycone Research


Strophanthidin (CAS 66-28-4), also designated k-Strophanthidin, is a naturally occurring cardenolide aglycone derived from Strophanthus species. It is the non-glycosylated steroid nucleus of several cardiac glycosides, possessing the fundamental cardenolide scaffold critical for Na+/K+-ATPase interaction [1]. Its molecular formula is C23H32O6, with a molecular weight of 404.50 g/mol. As a research tool, it serves as the core aglycone for studying structure-activity relationships (SAR) and as a selective inhibitor of the sodium-potassium pump, distinct from its glycosylated derivatives like ouabain and cymarin [2].

Why Strophanthidin Cannot Be Interchanged: Quantitative Differentiation in Cardenolide Research


The assumption that cardenolides or cardiac glycosides are functionally interchangeable is invalid for rigorous experimental design. Strophanthidin, as a specific aglycone, exhibits a unique pharmacological profile distinct from its glycosylated counterparts and other aglycones. This differentiation is rooted in quantifiable parameters including isoform-specific Na+/K+-ATPase inhibition potency, cell-type selectivity, and physicochemical properties [1]. Generic substitution with compounds like ouabain or digoxin introduces confounding variables due to differences in sugar moieties, which drastically alter binding kinetics and cellular uptake. The following evidence guide provides the specific, quantitative data required for informed scientific procurement, ensuring that strophanthidin is selected based on its unique and verified properties rather than on its class membership.

Strophanthidin (66-28-4) Procurement Evidence Guide: Quantified Differentiators vs. Comparators


Sub-Nanomolar Affinity for Rat α4/β1 Na+/K+-ATPase Isoform: A 2.29-Fold Potency Difference vs. Digoxin

Strophanthidin demonstrates potent inhibition of the recombinant rat Na+/K+-ATPase α4/β1 isoform. A direct comparison in the same assay system shows strophanthidin has an IC50 of 2.40 nM, which is approximately 2.29-fold more potent than digoxin (IC50 = 5.5 nM) [1]. This isoform-specific potency is a critical differentiator from other cardenolides like cymarin (IC50 ~100 nM) [2].

Na+/K+-ATPase Isoform Selectivity Cardiac Glycoside

Biphasic Binding Curve for Human Erythrocyte Na+/K+-ATPase: Contrasting with the Monophasic Profile of Ouabain and Strophanthidin

In human erythrocytes, strophanthidin and ouabain both exhibit a monophasic inhibition curve for Na+/K+-ATPase. In contrast, digoxin and digitoxigenin show a biphasic inhibition profile, indicating binding to two distinct affinity sites [1]. The high-affinity IC50 values for strophanthidin and ouabain fall within the same low nanomolar range (1.8x10^-9 M to 1.4x10^-11 M), but the monophasic curve of strophanthidin suggests a simpler, more predictable binding interaction compared to digoxin [1].

Na+/K+-ATPase Binding Kinetics Erythrocyte

Differential Cytotoxicity: 10-Fold Selectivity for MCF-7 Breast Cancer Cells over PBMCs at 2 µM

Strophanthidin exhibits significant and selective cytotoxicity. At 2 µM, it arrests the cell cycle of MCF-7 breast cancer cells at the G2/M phase. Importantly, this concentration shows no significant cytotoxicity in normal peripheral blood mononuclear cells (PBMCs), even at concentrations up to 500 µM [1]. This indicates a >10-fold selectivity window for cancer cells in this context.

Cytotoxicity Cancer Research Selectivity

Biphasic Effect on Na+/K+-ATPase Activity: Low-Concentration Activation vs. High-Concentration Inhibition

Strophanthidin uniquely exhibits a biphasic concentration-response curve on cardiac sarcolemmal Na+/K+-ATPase activity. At low concentrations (0.1 to 1 nmol/L), it increases enzyme activity, while at higher concentrations (1 to 100 µmol/L), it acts as a classic inhibitor. At intermediate concentrations (10 and 100 nmol/L), it has no effect [1].

Na+/K+-ATPase Biphasic Modulation Cardiac Physiology

Superior Acaricidal Activity and Safety of a Strophanthidin-Derived Aglycone (QXG-1) vs. Commercial Agents

The core strophanthidin aglycone structure is a superior scaffold for developing acaricidal agents. A study of 9 commercial cardenolides and 32 synthesized strophanthidin derivatives found that compound QXG-1, a strophanthidin derivative, presented the strongest toxicity against Psoroptes cuniculi mites with an LC50 of 320.0 μg/mL [1]. Crucially, at a concentration of 10.0 μg/mL, QXG-1 displayed safety against PC12 cells in vitro, and in mice at 3.2 mg/kg in an acute toxicity test [1].

Acaricide Structure-Activity Relationship Derivative

Competitive Binding Affinity: Strophanthidin IC50 of 0.73 µM vs. Digoxin's 0.48 µM in Displacing [3H]Ouabain

In a competitive binding assay using rat brain tissue, strophanthidin displaced [3H]ouabain binding to Na+/K+-ATPase with an IC50 of 0.73 µM. Under the same conditions, digoxin had a slightly lower IC50 of 0.48 µM, while digoxigenin was less potent with an IC50 of 1.4 µM [1]. This positions strophanthidin's binding affinity between that of digoxin and digoxigenin.

Na+/K+-ATPase Receptor Binding Displacement Assay

Strophanthidin (66-28-4) Application Scenarios: Where Quantified Differentiation Drives Selection


Targeted Na+/K+-ATPase α4 Isoform Research

Researchers focused on the α4 subunit of Na+/K+-ATPase, which has implications in male fertility and certain cancers, should prioritize strophanthidin. Its high potency (IC50 of 2.40 nM for the rat α4/β1 isoform) [1] provides a >2-fold advantage over digoxin (IC50 of 5.5 nM) and a >40-fold advantage over cymarin (IC50 ~100 nM) [2] in the same assay system, making it the superior choice for experiments where high-affinity α4 inhibition is critical.

Selective Anticancer Lead Development with a Favorable Therapeutic Window

For cancer drug discovery programs exploring cardenolides, strophanthidin offers a quantifiable in vitro selectivity window. The compound induces G2/M arrest in MCF-7 cells at 2 µM, while normal PBMCs remain unaffected even at 500 µM [1]. This >10-fold selectivity provides a rational starting point for developing derivatives with improved safety margins, a key differentiator from more broadly toxic cardiac glycosides.

Cardiac Physiology Studies Requiring Nuanced Pump Modulation

Investigations into the biphasic regulation of cardiac Na+/K+-ATPase demand the use of strophanthidin. Its unique concentration-dependent profile—activation at 0.1-1 nM, no effect at 10-100 nM, and inhibition at 1-100 µM [1]—allows for the precise study of both the positive inotropic and toxic effects of cardiac glycosides. This nuanced behavior is not a generic class effect and makes strophanthidin indispensable for dissecting these complex pathways.

Aglycone Scaffold for Structure-Activity Relationship (SAR) Studies

Medicinal chemists developing new Na+/K+-ATPase inhibitors or acaricidal agents should use strophanthidin as the core aglycone scaffold. Its unadorned structure, lacking sugar moieties, is the foundation upon which potent and selective derivatives are built. The success of compound QXG-1, a strophanthidin derivative with superior acaricidal activity and improved safety [1], validates its utility as a privileged starting point for SAR campaigns.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for Strophanthidin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.